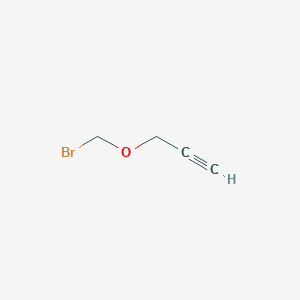
3-(Bromomethoxy)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethoxy)prop-1-yne is an organic compound with the molecular formula C₄H₅BrO It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a methoxy group, which is further connected to a prop-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethoxy)prop-1-yne can be synthesized through the reaction of propargyl alcohol with phosphorus tribromide (PBr₃). The reaction typically involves the following steps:
Preparation of Propargyl Bromide: Propargyl alcohol is treated with phosphorus tribromide to produce propargyl bromide.
Formation of this compound: The propargyl bromide is then reacted with methanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethoxy)prop-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The triple bond in the prop-1-yne backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Addition Reactions: Reagents such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles are used. Conditions may vary depending on the desired product.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted alkynes with various functional groups replacing the bromine atom.
Addition Reactions: Products include dihalides, haloalkenes, and other addition products.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Bromomethoxy)prop-1-yne has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethoxy)prop-1-yne involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to create complex molecules. The compound’s interactions with molecular targets and pathways depend on the specific context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the methoxy group.
Propargyl Alcohol: Contains a hydroxyl group instead of a bromine atom.
Allyl Bromide: Contains a double bond instead of a triple bond.
Uniqueness
3-(Bromomethoxy)prop-1-yne is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
3-(bromomethoxy)prop-1-yne |
InChI |
InChI=1S/C4H5BrO/c1-2-3-6-4-5/h1H,3-4H2 |
InChI Key |
ODCOCLSHBMFMTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
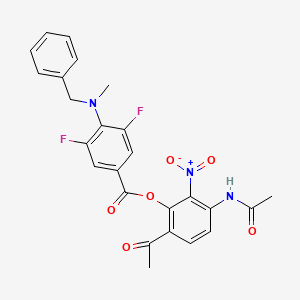
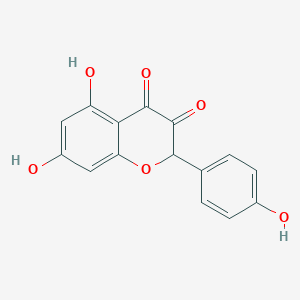




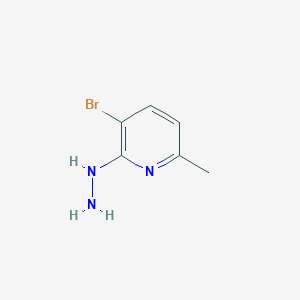
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
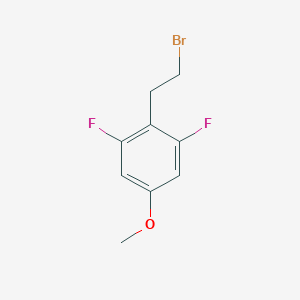
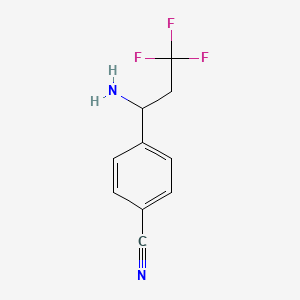
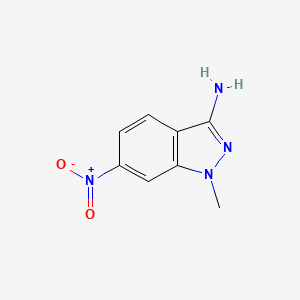
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
